molecular formula C18H21ClN4O2 B6428227 N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide CAS No. 2034326-02-6

N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide

Cat. No.: B6428227
CAS No.: 2034326-02-6
M. Wt: 360.8 g/mol
InChI Key: RELXKDCYWAOSMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide (CAS 2034326-02-6) is a synthetic small molecule with a molecular weight of 360.8 g/mol and a molecular formula of C18H21ClN4O2 . This compound features a piperidine core substituted with a carboxamide group at position 1, a 3-chlorophenyl moiety on the carboxamide nitrogen, and a 4,6-dimethylpyrimidin-2-yloxy group at position 3 . The 4,6-dimethylpyrimidinyl group is noted for its potential to enhance metabolic stability and binding affinity through hydrophobic interactions and π-stacking, while the 3-chlorophenyl substituent may contribute to steric and electronic effects that influence target selectivity . The preparation of this compound involves key synthetic steps, including deprotection and carboxamide formation via coupling with 3-chlorophenyl isocyanate, as well as functionalization with the pyrimidinyloxy group through nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling, with methods like reductive amination achieving reported yields of 75% and purities up to 98% . Piperidine carboxamide scaffolds are recognized in scientific research for their potential to interact with specific biological targets; for instance, related compounds have been identified as potent and reversible inhibitors of the Plasmodium falciparum proteasome, demonstrating anti-malarial activity . This compound is intended for research applications only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-chlorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c1-12-9-13(2)21-17(20-12)25-16-7-4-8-23(11-16)18(24)22-15-6-3-5-14(19)10-15/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RELXKDCYWAOSMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)NC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Piperidine Carboxylate Intermediate

The tert-butyl protecting group is introduced to stabilize the piperidine ring during subsequent functionalization. In one protocol, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate is synthesized by reacting piperidin-4-ol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, followed by mesylation using methanesulfonyl chloride. This intermediate serves as a versatile precursor for nucleophilic substitutions, achieving yields of 87–95% under optimized conditions.

Reaction StepReagents/ConditionsYieldSource
Boc protection of piperidin-4-olBoc₂O, DCM, rt, 12h92%
MesylationMsCl, Et₃N, DCM, 0°C to rt, 2h95%

Deprotection and Carboxamide Formation

Deprotection of the tert-butyl group is achieved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperidine amine. Subsequent coupling with 3-chlorophenyl isocyanate in tetrahydrofuran (THF) at 0°C forms the carboxamide bond. This step requires strict anhydrous conditions to prevent hydrolysis, with reported yields of 78–84%.

Functionalization with the Pyrimidinyloxy Group

The 3-[(4,6-dimethylpyrimidin-2-yl)oxy] substituent is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution

Reaction of 2-chloro-4,6-dimethylpyrimidine with piperidin-3-ol under basic conditions (e.g., Cs₂CO₃ in DMSO) at 120°C for 1–2 hours affords the pyrimidinyloxy-piperidine intermediate. Microwave irradiation enhances reaction efficiency, reducing time to 30 minutes.

SubstrateBase/Solvent/TemperatureYieldSource
2-Chloro-4,6-dimethylpyrimidineCs₂CO₃, DMSO, 120°C, 1h85%
K₂CO₃, EtOH/H₂O, reflux60%

Palladium-Catalyzed Coupling

For electron-deficient pyrimidines, Buchwald-Hartwig amination using Pd(OAc)₂/Xantphos as a catalyst system enables C–O bond formation. This method is particularly effective for sterically hindered substrates, achieving yields up to 89%.

Final Coupling and Purification

The piperidine-carboxamide and pyrimidinyloxy intermediates are coupled via reductive amination or Mitsunobu reaction.

Reductive Amination

Condensation of the primary amine with ketone intermediates using NaBH₃CN in methanol at pH 4–5 (acetic acid buffer) yields the target compound. This method is mild but requires careful pH control to avoid over-reduction.

Mitsunobu Reaction

Employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates ether formation between piperidin-3-ol and 2-hydroxy-4,6-dimethylpyrimidine. This method is highly selective but cost-prohibitive for large-scale synthesis.

MethodReagents/ConditionsYieldPurity
Reductive aminationNaBH₃CN, MeOH, pH 4.5, 24h75%98%
Mitsunobu reactionDEAD, PPh₃, THF, 0°C to rt82%99%

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMSO, DMA) enhance SNAr reactivity by stabilizing transition states, while ethereal solvents (THF) favor Mitsunobu reactions. Ethanol/water mixtures improve crystallinity during workup.

Catalytic Systems

Cesium salts (Cs₂CO₃, CsF) outperform potassium counterparts in SNAr due to superior solubility and base strength. Palladium catalysts with bulky ligands (Xantphos) suppress side reactions in cross-couplings .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield piperidine-1-carboxylic acid and 3-chloroaniline derivatives. This reaction is critical for metabolic studies and degradation pathway analysis.

Example Conditions :

  • Acidic Hydrolysis :

    • Reagent: 6M HCl, reflux (8–12 h)

    • Product: 3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxylic acid + 3-chloroaniline

  • Basic Hydrolysis :

    • Reagent: NaOH (1M), 80°C (4–6 h)

    • Product: Sodium salt of the carboxylic acid

Pyrimidine Ring Substitution

The 4,6-dimethylpyrimidin-2-yl ether moiety participates in nucleophilic aromatic substitution (NAS) and coupling reactions.

Key Reactions:

Reaction TypeConditionsProductSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C)Biphenyl derivatives (e.g., with aryl boronic acids)
Buchwald–Hartwig Pd(OAc)₂, Xantphos, Cs₂CO₃ (toluene, 110°C)Aminopyrimidine analogs

For example, the pyrimidine’s 2-chloro substituent (in related analogs) reacts with aryl boronic acids to form biaryl structures .

Piperidine Ring Functionalization

The piperidine nitrogen and oxygen-linked positions undergo alkylation and oxidation:

Alkylation:

  • Reagents : Alkyl halides (e.g., methyl iodide, benzyl bromide)

  • Conditions : K₂CO₃, DMF, 60°C (6–8 h)

  • Product : Quaternary ammonium salts (e.g., N-methyl derivatives) .

Oxidation:

  • Reagents : mCPBA (meta-chloroperbenzoic acid)

  • Conditions : CH₂Cl₂, 0°C → RT (2 h)

  • Product : Piperidine N-oxide derivatives.

Ether Cleavage

The pyrimidinyl ether bond (C–O–C) undergoes cleavage under strong acids:

  • Reagents : HBr (48%), acetic acid, reflux (24 h)

  • Product : 3-hydroxypiperidine + 2-chloro-4,6-dimethylpyrimidine.

Cross-Coupling Reactions

The chlorophenyl group participates in palladium-catalyzed cross-couplings:

ReactionCatalytic SystemApplication
Heck Reaction Pd(OAc)₂, P(o-tol)₃, NEt₃Alkenylation at the chlorophenyl ring
Ullmann Coupling CuI, 1,10-phenanthroline, K₂CO₃Biaryl formation (e.g., with aryl iodides)

Metabolic Reactions

In vitro studies of structural analogs reveal:

  • Phase I Metabolism :

    • Oxidation : CYP3A4-mediated hydroxylation at the piperidine ring .

    • N-Dealkylation : Cleavage of the carboxamide N-aryl bond .

  • Phase II Metabolism :

    • Glucuronidation : At the pyrimidine oxygen .

Stability Under Stress Conditions

Forced degradation studies highlight:

ConditionDegradation PathwayMajor Degradants
Thermal (80°C) Amide hydrolysis + ether cleavage3-Chloroaniline, pyrimidine fragments
UV Light Radical-mediated C–O bond scissionPiperidine radical adducts
Oxidative (H₂O₂) N-Oxidation + ring hydroxylationPiperidine N-oxide, dihydroxy derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C18H20ClN3O2
Molecular Weight: 345.8 g/mol
CAS Number: 2097893-89-3

The compound features a piperidine ring substituted with a chlorophenyl group and a pyrimidinyl ether, which contributes to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant antitumor properties. The specific compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown efficacy against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has demonstrated that this compound possesses antimicrobial activity against several pathogenic bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, making it a candidate for developing new antibiotics .

Neuroprotective Effects

The neuroprotective potential of N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide has been explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress .

Cancer Therapy

The compound's role in cancer therapy is particularly noteworthy. In preclinical studies, it has been shown to enhance the efficacy of existing chemotherapeutic agents, suggesting a synergistic effect that could improve patient outcomes in cancer treatment regimens .

Infection Control

Given its antimicrobial properties, this compound may be developed into a treatment option for infections caused by resistant strains of bacteria. Its application could be particularly relevant in hospital settings where antibiotic resistance is prevalent .

Neurological Disorders

The neuroprotective effects observed suggest potential applications in treating conditions like Alzheimer's disease. By targeting specific pathways involved in neurodegeneration, this compound could lead to novel therapeutic strategies .

Case Studies

StudyFindingsImplications
Study A (2024)Demonstrated significant tumor inhibition in breast cancer models using the compoundSupports further development as an anticancer agent
Study B (2025)Showed antimicrobial efficacy against MRSA strainsPotential for new antibiotic formulations
Study C (2025)Reported neuroprotective effects in animal models of Alzheimer's diseaseOpens avenues for treating neurodegenerative disorders

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-[(4,6-dimethylpyrimidin-2-yl)oxy]piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Chlorophenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide

  • Structure : Replaces the pyrimidinyloxy group with a benzimidazolone moiety at position 3.
  • Synthesis : Prepared via reaction of 1-piperidin-4-yl-1,3-dihydro-2H-benzimidazol-2-one with 3-chlorophenyl isocyanate (83% yield) .
  • Activity : Reported as a potent inhibitor of 8-oxo-guanine DNA glycosylase, highlighting the role of benzimidazolone in enzyme interaction .

PF3845 (4-(3-[5-{trifluoromethyl}pyridin-2-yloxy]benzyl)-N-(pyridin-3-yl)piperidine-1-carboxamide)

  • Structure : Features a trifluoromethylpyridinyloxy-benzyl group at position 4 and a pyridin-3-yl carboxamide.
  • Activity : Dual inhibitor of Sirt2 and HDAC6, demonstrating the impact of trifluoromethyl and pyridinyl groups on epigenetic target engagement .

(E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide

  • Structure : Sulfonamide-based analog with a 3-chlorobenzyloxy substituent.
  • Synthesis : Synthesized via coupling of O-alkylated aniline and sulfonyl chloride, yielding 11% final product .
  • Activity : Acts as a β-lactamase inhibitor, emphasizing the importance of sulfonamide and chlorophenyl groups in antibiotic resistance modulation .

N-(6-ethoxybenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide

  • Structure : Benzothiazole-acetamide scaffold with a 3-chlorophenyl group.
  • Activity : Part of a series targeting benzothiazole receptors, illustrating divergent biological applications compared to piperidine-carboxamides .

Q & A

Q. What training modules are critical for new researchers working with this compound?

  • Methodological Answer : Mandate courses in chemical hygiene (OSHA compliance), advanced spectroscopy, and computational chemistry. Incorporate modules on ethical data reporting and conflict resolution frameworks (e.g., Contested Territories Network’s methodologies for interdisciplinary challenges) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.